![molecular formula C19H25N3O3 B2899572 ethyl 1-((1-ethyl-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate CAS No. 922849-85-2](/img/structure/B2899572.png)
ethyl 1-((1-ethyl-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate
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Overview
Description
The compound is a derivative of indole and piperidine, both of which are significant in medicinal chemistry. Indole is a heterocyclic compound that is found in many natural products and drugs . Piperidine is a common backbone in many pharmaceuticals and is known for its basicity and ability to participate in various chemical reactions.
Molecular Structure Analysis
The compound likely contains an indole ring, which is a fused benzene and pyrrole ring, attached to a piperidine ring, which is a six-membered ring with one nitrogen atom . The exact structure would depend on the positions of the substituents.Chemical Reactions Analysis
Indole and piperidine derivatives can undergo a variety of chemical reactions. For instance, indoles can participate in electrophilic substitution reactions . Piperidines, being basic, can participate in acid-base reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Generally, indole derivatives like this compound might be expected to have moderate polarity and could potentially form hydrogen bonds .Scientific Research Applications
Antiviral Activity
Indole derivatives have been investigated for their antiviral potential. For instance:
- Xue et al. synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives and found that compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A .
- Cihan-Üstündag et al. prepared 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives, which showed potent antiviral activity against Coxsackie B4 virus .
Antibacterial and Antitubercular Properties
Indole derivatives have demonstrated antimicrobial effects:
- Desai et al. investigated (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) for in vitro antitubercular activity .
- Other studies have explored the antibacterial potential of indole derivatives .
Drug Development and Receptor Binding
The indole nucleus serves as a pharmacophore in many synthetic drug molecules. Researchers have synthesized various indole scaffolds to explore their binding affinity to receptors, aiding in drug development .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can result in a range of therapeutic possibilities .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
ethyl 1-[(1-ethylindol-3-yl)carbamoyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-3-21-13-16(15-7-5-6-8-17(15)21)20-19(24)22-11-9-14(10-12-22)18(23)25-4-2/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDTXUSXMYPSNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCC(CC3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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